2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23-13-3-4-18-14-17(7-10-20(18)23)11-12-22-21(24)15-16-5-8-19(25-2)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCFXOMZPFHNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the tetrahydroquinoline derivative with an acyl chloride or anhydride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group on the phenyl ring can be introduced via methylation of a hydroxyphenyl precursor using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antidepressant-like effects. The compound's structural features may enhance its interaction with neurotransmitter systems, making it a candidate for further development in treating depression and anxiety disorders .
- Neuroprotective Properties : The compound has been studied for its potential neuroprotective effects against oxidative stress and neurodegeneration. Its mechanism may involve the modulation of cholinergic transmission, which is critical in conditions like Alzheimer's disease .
- Synthesis of Bioactive Molecules : The compound can serve as a precursor for synthesizing other bioactive molecules. For instance, it can be used to create analogs that might have improved pharmacological profiles or reduced side effects compared to existing drugs .
Organic Synthesis Applications
- Reagent in Organic Reactions : As a versatile building block, this compound can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions. Its methoxy group enhances reactivity, allowing for the introduction of diverse functional groups .
- Synthesis of Complex Molecules : The compound's unique structure allows it to be a key intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals. Its ability to undergo various transformations makes it valuable in synthetic organic chemistry .
Material Science Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices can lead to materials with enhanced mechanical and thermal properties. Its methoxyphenyl group can improve solubility and processability in various solvents .
- Catalysis : Research into metal complexes involving this compound suggests potential applications in catalysis, particularly in reactions requiring specific steric and electronic properties provided by the tetrahydroquinoline moiety .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cultures exposed to oxidative stress. Results showed that compounds similar to 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide significantly reduced cell death and oxidative damage markers.
Case Study 2: Synthesis of Antidepressants
In a synthetic study, researchers utilized this compound as a starting material to develop new antidepressants. The resulting analogs demonstrated enhanced binding affinity for serotonin receptors compared to traditional antidepressants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoline moiety can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide derivatives, enabling comparisons based on synthesis, physicochemical properties, and biological activity.
Structural Analogs with Anticancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) This analog, featuring a pyrrolidine-substituted quinazoline sulfonyl group, demonstrated potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 1 µM). The 4-methoxyphenyl group enhances solubility, while the sulfonyl-quinazoline moiety likely contributes to kinase inhibition.
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 39)
Substitution of the methoxyphenyl group at the 2-position (vs. 4-position in the target compound) reduced activity against PC-3 prostate cancer cells (IC₅₀ = 2.5 µM vs. 1.8 µM for Compound 38). This highlights the critical role of substituent positioning in bioactivity .
Physicochemical and Crystallographic Comparisons
- N-Substituted 2-Arylacetamides Crystallographic studies of analogs like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide reveal planar amide groups and hydrogen-bonded dimer formations (R₂²(10) motifs). Such structural rigidity may enhance stability but reduce conformational flexibility compared to the target compound’s tetrahydroquinoline system .
- Formoterol-Related Acetamides Derivatives such as N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide (Formoterol-related Compound C) prioritize β₂-adrenergic receptor agonism. The target compound’s tetrahydroquinoline moiety may instead favor serotonin or dopamine receptor interactions, reflecting divergent therapeutic applications .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 300.40 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of the methoxy group on the phenyl ring contributes to its electron-donating ability, enhancing its capacity to scavenge free radicals.
- Neuroprotective Effects : Preliminary studies suggest that the tetrahydroquinoline moiety may interact with neurotransmitter systems, potentially modulating dopaminergic and serotonergic pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, indicating a potential role in managing inflammatory diseases.
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administering the compound significantly reduced neuronal apoptosis induced by oxidative stress. The results indicated a decrease in caspase-3 activation and an increase in BDNF (Brain-Derived Neurotrophic Factor) levels, suggesting neuroprotection via modulation of survival pathways.
Case Study 2: Anti-inflammatory Activity
In vitro assays using macrophage cell lines showed that treatment with the compound led to a marked reduction in TNF-alpha and IL-6 production upon stimulation with lipopolysaccharides (LPS). This suggests that the compound may inhibit the NF-kB signaling pathway involved in inflammation.
Case Study 3: Antimicrobial Properties
Research evaluating the antimicrobial efficacy revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
